molecular formula C18H17NO3 B8657057 2-(4-Phenoxybutyl)-1H-isoindole-1,3(2H)-dione CAS No. 124721-39-7

2-(4-Phenoxybutyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B8657057
M. Wt: 295.3 g/mol
InChI Key: MYQIMOPCPKOERU-UHFFFAOYSA-N
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Patent
US07723333B2

Procedure details

A mixture of 2-(4-phenoxybutyl)1H-isoindole-1,3(2H)-dione (10.10 g, 3.27 mmol) and 25% hydrazine solution in water (2.88 ml, 13.10 mmol) in EtOH (30 ml) was warmed at reflux. After 1.5 h, EtOAc was added and the mixture was extracted with brine. The combined aqueous phases were then re-extracted with EtOAc and all the organic phases combined. These were then extracted with 1N HCl, the acidic aqueous phases combined, basified with 2N NaOH and re-extracted into EtOAc before evaporating to dryness to give the title compound (0.411 mg, 67%) as an oil. 1H NMR (500 MHz CDCl3): δ 7.32-2.26 (m, 2H), 6.95 (t, 1H), 4.00 (t, 2H), 2.80 (t, 2H), 1.90-1.82 (m, 2H), 1.68-1.62 (m, 2H).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.88 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10][CH2:11][N:12]1C(=O)C2C(=CC=CC=2)C1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.NN.O.CCOC(C)=O>CCO>[O:1]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
2.88 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with brine
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases were then re-extracted with EtOAc and all the organic phases
EXTRACTION
Type
EXTRACTION
Details
These were then extracted with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
re-extracted into EtOAc
CUSTOM
Type
CUSTOM
Details
before evaporating to dryness

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.411 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.